Cas no 138-65-8 (4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol)

4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol is a catechol derivative featuring both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its structural framework allows for selective modifications, enabling the development of bioactive compounds, particularly in adrenergic receptor research. The compound’s catechol moiety provides strong chelating properties, useful in coordination chemistry and metal-binding studies. Additionally, its chiral center offers potential for enantioselective synthesis. High purity grades ensure reproducibility in research and industrial processes. This compound is particularly valuable in the study of neurotransmitter analogs and as a precursor for fine chemicals requiring precise functional group positioning.
4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol structure
138-65-8 structure
Product Name:4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol
CAS No:138-65-8
MF:C8H11NO3
MW:169.177842378616
MDL:MFCD00066505
CID:153606
PubChem ID:951
Update Time:2025-05-27

4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol Chemical and Physical Properties

Names and Identifiers

    • 4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol
    • 1,2-Benzenediol,4-(2-amino-1-hydroxyethyl)-
    • DL-Noradrenaline
    • (+/-)-Norepinephrine
    • (+)-Norepinephrin
    • [14C]-(+/-)-Norepinephrine
    • [3H]-(+/-)-Norepinephrine
    • 1-(3,4-Dihydroxy)phenyl-2-aminoethanol
    • 3,4-Dhydroxyphenylethanolamine
    • 4-(1-Hydroxy-2-aminoethyl)catechol
    • 4-[(1R)-2-Amino-1-hydroxyethyl]benzene-1,2-diol
    • 4-[(1RS)-2-amino-1-hydroxyethyl]-1,2-benzenediol
    • DL-ARTERENOL
    • DL-NOREPINEPHRINE
    • R-4-(2-amino-1-hydroxyethyl)-1,2-benzenediol
    • Racemic norepinephrine
    • (-)-Norepinephrine
    • NSC 294898
    • DL-NORADRENALINE 98+%
    • (+/-)-noradrenaline
    • AC-10030
    • FT-0603221
    • Norepinephrine, DL-
    • NSC294898
    • NSC-294898
    • 1, 4-(2-amino-1-hydroxyethyl)-, (.+-.)-
    • NS00078990
    • Benzyl alcohol, .alpha.-(aminomethyl)-3,4-dihydroxy-, (.+/-.)-
    • WLN: Z1YQR CQ DQ
    • SCHEMBL2610
    • DTXSID20858964
    • xi-Norepinephrine
    • PDSP2_001498
    • Noradrenaline,(+)
    • HR-0338
    • DL-[7-3H]norepinephrine
    • NORADRENALINE DL FORM
    • 586-17-4
    • EN300-245335
    • 1,2-Benzenediol, 4-(2-amino-1-hydroxyethyl)-, (+-)-
    • (+-)-Noradrenaline
    • 1,2-Benzenediol, 4-(2-amino-1-hydroxyethyl)-, (RS)-
    • (.+-.)-Noradrenaline
    • BDBM35234
    • NOREPINEPHRINE DL-FORM [MI]
    • 1,2-Benzenediol, 4-(2-amino-1-hydroxyethyl)-, (.+/-.)-
    • 1, 4-(2-amino-1-hydroxyethyl)-
    • NCGC00185992-01
    • Levarterenol;L-Noradrenaline
    • 1,2-Benzenediol, 4-(2-amino-1-hydroxyethyl)-
    • BCP04227
    • EINECS 205-337-9
    • BENZYL ALCOHOL, alpha-(AMINOMETHYL)-3,4-DIHYDROXY-, (+-)-
    • Benzyl alcohol,4-dihydroxy-, (.+-.)-
    • 4-(2-Amino-1-hydroxyethyl)-1,2-benzenediol #
    • CHEBI:33569
    • (.+/-.)-Arterenol
    • [3H]NE
    • Q27087994
    • K294OAI79V
    • GTPL484
    • 4-(2-amino-1-hydroxy-ethyl)benzene-1,2-diol
    • Noradrenalin, dl-
    • 138-65-8
    • MFCD00025592
    • (.+/-.)-Noradrenaline
    • SDCCGSBI-0050041.P003
    • 1,2-Benzenediol, 4-(2-amino-1-hydroxyethyl)-, (dl)-
    • Noradrop
    • AKOS022180874
    • L000933
    • UNII-K294OAI79V
    • FT-0679201
    • 104655-07-4
    • (.+-.)-Norepinephrine
    • AKOS000123495
    • PDSP1_001514
    • CCG-204148
    • (1)-4-(2-Amino-1-hydroxyethyl)pyrocatechol
    • 1,2-BENZENEDIOL, 4-(2-AMINO-1-HYDROXYETHYL)-, (+/-)-
    • NORADRENALINE, (+/-)-
    • (.+/-.)-Norepinephrine
    • DL-Arterenol, dl-Norepinephrine, EINECS 205-337-9, (+/-)-Noradrenaline
    • FT-0658803
    • NCGC00185992-02
    • CHEMBL432
    • SR-01000075279-3
    • G77791
    • benzene, 1-(2-amino-1-hydroxy)ethyl-3,4-dihydroxy-
    • 4-[(1S)-2-Amino-1-Hydroxy-Ethyl]Benzene-1,2-Diol
    • MDL: MFCD00066505
    • Inchi: 1S/C8H11NO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,10-12H,4,9H2
    • InChI Key: SFLSHLFXELFNJZ-UHFFFAOYSA-N
    • SMILES: OC(CN)C1C=CC(=C(C=1)O)O

Computed Properties

  • Exact Mass: 169.07400
  • Monoisotopic Mass: 169.073893
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 142
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 10
  • XLogP3: nothing
  • Topological Polar Surface Area: 86.7

Experimental Properties

  • Density: 1.2435 (rough estimate)
  • Melting Point: ~190 °C (dec.)
  • Boiling Point: 298.46°C (rough estimate)
  • Flash Point: 221.5 °C
  • Refractive Index: 1.5100 (estimate)
  • PSA: 86.71000
  • LogP: 0.79020
  • Merck: 6695

4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol Security Information

  • Hazardous Material transportation number:UN 2811
  • WGK Germany:3
  • Hazard Category Code: R26/27/28
  • Safety Instruction: S28;S36/37;S45
  • FLUKA BRAND F CODES:8-10-23
  • RTECS:DN6300000
  • Hazardous Material Identification: T+
  • HazardClass:IRRITANT
  • Storage Condition:2-8°C
  • Risk Phrases:R28

4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol Customs Data

  • HS CODE:2922509090
  • Customs Data:

    China Customs Code:

    2922509090

    Overview:

    2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:138-65-8)DL-去甲肾上腺素
Order Number:LE25900749
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:51
Price ($):discuss personally
Email:18501500038@163.com

Additional information on 4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol

Comprehensive Overview of 4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol (CAS No. 138-65-8): Properties, Applications, and Research Insights

4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol, identified by its CAS number 138-65-8, is a biologically significant compound with a unique chemical structure. This aromatic derivative features a benzene ring substituted with two hydroxyl groups (1,2-diol) and an amino-hydroxyethyl side chain, making it a versatile intermediate in pharmaceutical and biochemical research. Its molecular formula, C8H11NO3, highlights its potential for hydrogen bonding and solubility in polar solvents, which are critical for drug formulation.

In recent years, the compound has garnered attention due to its structural similarity to catecholamines, a class of neurotransmitters like dopamine and epinephrine. Researchers are exploring its role in neuroprotective therapies and metabolic regulation, aligning with the growing public interest in mental health supplements and natural cognitive enhancers. Online searches for "aminoethyl phenol derivatives" and "catecholamine analogs" have surged, reflecting its relevance in neuroscience and pharmacology.

The synthesis of CAS 138-65-8 typically involves multi-step organic reactions, including selective hydroxylation and reductive amination. Advanced techniques like HPLC purification ensure high purity (>98%), which is essential for laboratory and industrial applications. Its stability under controlled pH conditions (4–8) makes it suitable for bioconjugation and prodrug development, addressing the demand for targeted drug delivery systems—a hot topic in precision medicine forums.

From an industrial perspective, this compound serves as a precursor in synthesizing antioxidant agents and enzyme inhibitors. Its chelating properties are leveraged in cosmetic formulations, particularly in anti-aging serums, responding to the booming cosmeceutical market. Environmental studies also highlight its biodegradability, a key concern for green chemistry advocates.

Ongoing clinical trials investigate its potential to modulate oxidative stress markers, a trending subject in longevity research. While not yet FDA-approved, its low toxicity profile (LD50 > 2000 mg/kg in rodents) positions it as a candidate for nutraceutical innovation. For researchers, optimizing its bioavailability remains a challenge, often discussed in pharmacokinetics webinars.

In summary, 4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol bridges gaps between organic chemistry and life sciences. Its dual functionality (-OH and -NH2 groups) enables diverse applications, from neurochemistry to sustainable materials, making it a compound of enduring scientific and commercial interest.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:138-65-8)DL-去甲肾上腺素
LE25900749
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email